molecular formula C12H8BrF2NO2S B2941477 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide CAS No. 349405-03-4

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide

Cat. No.: B2941477
CAS No.: 349405-03-4
M. Wt: 348.16
InChI Key: VYGQJJFDBYSQLN-UHFFFAOYSA-N
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Description

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 349405-03-4; molecular formula: C₁₂H₈BrF₂NO₂S) is a halogenated sulfonamide derivative featuring a bromine substituent on the benzene ring and a 3,4-difluorophenyl group attached to the sulfonamide nitrogen. It is commonly utilized in drug discovery for targeting enzymes like carbonic anhydrases or cyclooxygenases, where sulfonamides act as potent inhibitors .

Properties

IUPAC Name

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQJJFDBYSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 3,4-difluoroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromobenzenesulfonyl chloride is added to a solution of 3,4-difluoroaniline in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Electrophilic Aromatic Substitution: Products include nitro or bromo derivatives.

    Reduction: Products include the corresponding amine.

Scientific Research Applications

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

    Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substitution

a) 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide (CAS: 1480694-08-3)
  • Molecular Formula: C₁₂H₇BrF₃NO₂S
  • Key Differences : An additional fluorine at position 5 on the phenyl ring increases electronegativity and steric bulk. This modification may enhance binding affinity to hydrophobic enzyme pockets but could reduce solubility compared to the 3,4-difluoro derivative .
b) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (CAS: x161256)
  • Molecular Formula: C₁₂H₉BrFNO₂S
c) 4-Bromo-N-(2,6-difluorophenyl)benzenesulfonamide (CAS: H56106)
  • Molecular Formula: C₁₂H₈BrF₂NO₂S
  • Key Differences : Fluorines at positions 2 and 6 introduce para- and ortho-directing effects, which may influence regioselectivity in further functionalization reactions. Steric hindrance around the sulfonamide nitrogen could reduce metabolic stability .

Halogen and Functional Group Variants

a) 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (Compound 1 in )
  • Molecular Formula : C₁₂H₉BrN₂O₄S
  • Key Differences: The nitro group (-NO₂) at position 4 is a stronger electron-withdrawing group than fluorine, significantly increasing sulfonamide acidity. This enhances interactions with basic residues in enzyme active sites but may reduce cell permeability due to higher polarity .
b) 4-Bromo-N-(3,4-dichlorophenyl)benzenesulfonamide (CAS: H56752)
  • Molecular Formula: C₁₂H₇BrCl₂NO₂S
  • Key Differences : Chlorine substituents (higher atomic radius and lower electronegativity vs. fluorine) alter hydrophobic interactions and electronic effects. This compound may exhibit stronger π-π stacking but lower metabolic stability due to dehalogenation risks .
c) 4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide (CAS: 1538605-06-9)
  • Molecular Formula: C₁₃H₁₀BrFNO₂S
  • The fluorine at position 3 maintains moderate electron-withdrawing effects .

Biological Activity

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by bromine and fluorine substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting various enzymes, particularly carbonic anhydrases, which are implicated in several physiological processes.

Interaction with Biological Macromolecules

Studies indicate that the compound may exhibit significant interactions with proteins such as human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. Spectroscopic analyses suggest that the binding between HSA and the compound involves hydrophobic interactions and hydrogen bonding, indicating a moderate to strong binding affinity .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting microtubule assembly. For instance, related compounds have shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .
  • Anti-inflammatory Properties : The structural characteristics of sulfonamides often correlate with anti-inflammatory effects. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways.
  • Enzyme Inhibition : The compound's sulfonamide moiety suggests it could inhibit carbonic anhydrases (hCAII, hCAIX, hCAXII), which are linked to various disorders such as glaucoma and epilepsy .

Case Studies and Research Findings

Despite limited direct studies on this compound itself, related research provides insights into its potential applications:

  • Inhibition Studies : In a comparative analysis involving structurally similar compounds, several derivatives demonstrated stronger inhibitory effects against carbonic anhydrase isoforms than standard inhibitors like acetazolamide .
  • Pharmacokinetic Analysis : A study on related compounds revealed their interaction mechanisms with HSA and highlighted potential hepatotoxicity concerns alongside favorable drug-like properties .
  • Structural Comparisons : A table comparing this compound with other sulfonamide derivatives illustrates how variations in halogen substituents can influence biological activity:
Compound NameStructure FeaturesUnique Characteristics
2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamideDifferent bromine positionPotentially different reactivity patterns
N-(3-Fluorophenyl)benzenesulfonamideLacks brominePotentially less potent as antibacterial
4-Chloro-N-(3,4-difluorophenyl)benzenesulfonamideChlorine instead of bromineDifferent electronic properties affecting activity

Q & A

Q. What are the key synthetic methodologies for preparing 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide?

Answer: The synthesis typically involves coupling reactions between halogenated benzenesulfonyl precursors and fluorinated aromatic amines. For example:

  • Method A (Nucleophilic Substitution): React 4-bromobenzenesulfonyl chloride with 3,4-difluoroaniline in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or Et₃N). Purification via recrystallization or column chromatography yields the product .
  • Method B (In Situ Isocyanate Formation): A modified approach involves generating intermediates like propylisocyanate from carbamic chloride, followed by coupling with 4-bromobenzenesulfonamide. This method emphasizes atom efficiency and yields >90% purity .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize side products (e.g., di-substituted sulfonamides).

Q. How is this compound characterized using spectroscopic and analytical techniques?

Answer: Standard characterization includes:

  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.61–7.71 (m, aromatic H), δ 7.88–7.95 (d, J = 8.5 Hz, sulfonamide-linked H), and δ 9.22 (s, NH) confirm regioselective coupling .
    • ¹³C NMR: Signals at δ 126.0–131.5 (aromatic C), δ 155.1 (C-Br), and δ 190.4 (sulfonamide S=O) .
  • Mass Spectrometry (UPLC-MS): A prominent [M+H]+ peak at m/z 424 confirms molecular weight (C₁₂H₈BrF₂NO₂S) .
  • Elemental Analysis: Validate Br and F content (theoretical: Br = 18.9%, F = 9.5%) .

Advanced Research Questions

Q. How does the bromo substituent influence the crystal structure and molecular conformation?

Answer: X-ray crystallography reveals that the bromine atom induces steric and electronic effects:

  • Packing Arrangement: The bulky Br substituent disrupts π-π stacking, leading to a herringbone motif with intermolecular C–H···O and C–Br···F interactions .
  • Torsional Angles: The sulfonamide group (S–N–C) adopts a near-planar conformation (torsion angle ~170°), stabilized by hydrogen bonding with adjacent fluorine atoms .
  • Comparative Analysis: Replacing Br with Cl reduces lattice density (1.626 g/cm³ for Br vs. 1.589 g/cm³ for Cl analogs) due to differences in van der Waals radii .

Q. What is the structure-activity relationship (SAR) of this compound in modulating biological targets like PPARγ?

Answer: SAR studies on sulfonamide-based PPARγ modulators suggest:

  • Bromine as a Hydrophobic Anchor: The Br atom enhances binding to PPARγ’s hydrophobic pocket (Leu330, Phe363), increasing potency (IC₅₀ = 0.8 µM vs. 2.1 µM for non-brominated analogs) .
  • Fluorine for Selectivity: 3,4-Difluorophenyl groups reduce off-target interactions with PPARα/δ by 30% compared to non-fluorinated derivatives .
  • Methodological Validation: Use molecular docking (e.g., AutoDock Vina) and in vitro transactivation assays to quantify PPARγ agonism .

Q. What strategies improve the compound’s solubility and metabolic stability for in vivo studies?

Answer: Solubility Enhancement:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to achieve >5 mg/mL solubility .
  • Prodrug Design: Introduce phosphate or glycoside groups at the sulfonamide NH to improve aqueous solubility .

Metabolic Stability:

  • Fluorine Shielding: The 3,4-difluorophenyl group reduces oxidative metabolism by CYP3A4 (t₁/₂ increased from 2.1 h to 4.7 h in microsomal assays) .
  • Deuterium Labeling: Replace labile C–H bonds with C–D at the benzylic position to slow hepatic clearance .

Q. How is this compound utilized in designing antimicrobial or anticancer agents?

Answer:

  • Antimicrobial Activity: The sulfonamide moiety inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis (MIC = 16 µg/mL against S. aureus). Fluorine atoms enhance membrane permeability .
  • Anticancer Screening: In MTT assays, the compound shows moderate cytotoxicity (IC₅₀ = 45 µM) against HeLa cells, likely via apoptosis induction (caspase-3 activation observed) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • HPLC Method Development: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 40–80% ACN over 20 min). Detect impurities (e.g., unreacted 3,4-difluoroaniline) at LOD = 0.1% .
  • ICP-MS for Halogens: Quantify residual Br and F using collision/reaction cell modes (RSD < 5%) .

Methodological Notes

  • Crystallographic Data: Referenced Cambridge Structural Database (CSD) entries for sulfonamide analogs .

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